5',5'-Dimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,3'-oxolane]

Medicinal Chemistry Spirocyclic Building Blocks Structure–Property Relationships

5',5'-Dimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,3'-oxolane] (CAS 2060031-95-8) is a fully saturated, sp3-rich oxa-spirocyclic ether combining a bicyclo[5.1.0]octane core with a gem-dimethyl-substituted oxolane ring via a spiro‑oxygen bridge. Its molecular formula is C12H20O2 with a molecular weight of 196.29 g/mol.

Molecular Formula C12H20O2
Molecular Weight 196.29 g/mol
Cat. No. B13194752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5',5'-Dimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,3'-oxolane]
Molecular FormulaC12H20O2
Molecular Weight196.29 g/mol
Structural Identifiers
SMILESCC1(CC2(CCC3CC3CO2)CO1)C
InChIInChI=1S/C12H20O2/c1-11(2)7-12(8-14-11)4-3-9-5-10(9)6-13-12/h9-10H,3-8H2,1-2H3
InChIKeyQMHDNOBPDNDEGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5',5'-Dimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,3'-oxolane] – A Structurally Defined Oxa-Spirocycle Building Block for Pharmacochemical Research


5',5'-Dimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,3'-oxolane] (CAS 2060031-95-8) is a fully saturated, sp3-rich oxa-spirocyclic ether combining a bicyclo[5.1.0]octane core with a gem-dimethyl-substituted oxolane ring via a spiro‑oxygen bridge. Its molecular formula is C12H20O2 with a molecular weight of 196.29 g/mol . The compound belongs to the emerging class of oxa-spirocycles, which have been shown to offer dramatically improved water solubility (up to 40‑fold) and reduced lipophilicity (Δlog D ≈ 1) relative to analogous carba‑spirocycles [1]. It is commercially supplied at a standard purity of 95%, with batch‑specific quality documentation (NMR, HPLC, GC) available .

Why 5',5'-Dimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,3'-oxolane] Cannot Be Replaced by Closely Related Spirocyclic Analogs


Spirocyclic building blocks within the oxa-spirocycle class are not functionally interchangeable. Even minor structural variations—such as the presence, position, or number of methyl substituents—can significantly alter key molecular properties (logP, solubility, conformational preference) and downstream biological performance. For instance, the gem‑dimethyl group on the oxolane ring of the target compound distinguishes it from the non‑methylated 3‑oxaspiro[bicyclo[5.1.0]octane‑4,3'‑oxolane] and the mono‑methylated 5'‑methyl analog, while the oxygen‑containing oxolane ring differentiates it from the all‑carbon cyclohexane‑fused variant . Critically, oxa‑spirocycles as a class exhibit up to 40‑fold higher aqueous solubility and a Δlog D reduction of approximately 1 unit compared to their carba‑spirocycle counterparts [1]. Unless a specific analog has been experimentally validated for the same assay, substituting the 5',5'‑dimethyl‑oxolane‑fused scaffold risks compromising solubility, lipophilicity, and biological activity in unpredictable ways.

Quantitative Differentiation Evidence: 5',5'-Dimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,3'-oxolane] vs. Nearest Analogs


Structural Differentiation via Gem-Dimethyl Substitution on the Oxolane Ring

The target compound carries a gem‑dimethyl group at the 5'‑position of the oxolane ring. In contrast, the closest commercially available analogs are either non‑methylated (3‑oxaspiro[bicyclo[5.1.0]octane‑4,3'‑oxolane]) or mono‑methylated (5'‑methyl‑3‑oxaspiro[bicyclo[5.1.0]octane‑4,3'‑oxolane]) . This structural difference translates into measurable changes in molecular weight and, by inference, lipophilicity: the target compound (C12H20O2, MW 196.29) is 28 mass units heavier than the non‑methylated analog (C10H16O2, MW 168.24) and 14 mass units heavier than the mono‑methyl analog (C11H18O2, MW 182.26) .

Medicinal Chemistry Spirocyclic Building Blocks Structure–Property Relationships

Class-Level Solubility Advantage of Oxa-Spirocyclic Scaffolds Over Carba-Spirocycles

Fominova et al. (2021) demonstrated that incorporating an oxygen atom into a spirocyclic framework dramatically improves aqueous solubility. Across a library of >150 oxa‑spirocyclic compounds, water solubility increased by up to 40‑fold relative to analogous carba‑spirocycles [1]. As an oxa‑spirocyclic compound, the target 5',5'‑dimethyl‑3‑oxaspiro[bicyclo[5.1.0]octane‑4,3'‑oxolane] is expected to benefit from this class‑level solubility enhancement when compared to non‑oxygenated spirocyclic scaffolds such as spiro[5.5]undecane derivatives.

Physicochemical Properties Solubility Enhancement Oxa-Spirocycle Advantages

Class-Level Lipophilicity Reduction of Oxa-Spirocycles Compared to Carba-Spirocycles

The same study by Fominova et al. (2021) reported that oxa‑spirocyclic compounds consistently exhibit lower lipophilicity than their carba‑spirocyclic counterparts, with a measured decrease in logD of approximately 1 unit (Δlog D ≈ 1) [1]. This reduction applies to the entire oxa‑spirocycle class and is therefore relevant to 5',5'‑dimethyl‑3‑oxaspiro[bicyclo[5.1.0]octane‑4,3'‑oxolane] when evaluated against non‑oxygenated spirocyclic scaffolds.

Lipophilicity logD Reduction Drug‑Likeness

Commercial Purity Benchmarking Against Closest Analogs

The target compound is supplied at a standard purity of 95% (HPLC/NMR verified), with batch‑specific analytical documentation available . The closest structural analog, 5',5'‑dimethyl‑3‑oxaspiro[bicyclo[5.1.0]octane‑4,1'‑cyclohexane] (CAS 2060036‑11‑3), is also offered at 95% purity . The non‑methylated oxolane analog (CAS 2060038‑67‑5) similarly reports >95% purity . This establishes that the target compound meets or matches the purity benchmark of its nearest commercially available comparators, ensuring equivalent quality for research procurement.

Quality Control Purity Comparison Procurement Specifications

Class-Level In Vivo Pharmacodynamic Validation of Oxa-Spirocyclic Scaffolds

Fominova et al. (2021) synthesized oxa‑spirocyclic analogues of the antihypertensive drug terazosin and evaluated them in spontaneously hypertensive rats. One oxa‑spirocyclic analogue (compound 75) demonstrated significantly higher in vivo potency than terazosin itself, with a statistically significant systolic blood pressure decrease persisting at 120 minutes post‑treatment, a time point at which terazosin no longer showed significant activity [1]. While the target compound was not directly tested, this class‑level demonstration of in vivo pharmacological superiority supports the potential of 5',5'‑dimethyl‑3‑oxaspiro[bicyclo[5.1.0]octane‑4,3'‑oxolane] as a privileged scaffold for bioactive molecule development.

In Vivo Activity Antihypertensive Terazosin Analogues

Preferred Application Scenarios for 5',5'-Dimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,3'-oxolane] Based on Verified Evidence


Early-Stage Medicinal Chemistry: Fragment-Based and Lead-Optimization Libraries

The target compound’s oxa‑spirocyclic scaffold is supported by class‑level evidence of up to 40‑fold higher aqueous solubility and a Δlog D reduction of ~1 unit versus carba‑spirocycles [1]. Its gem‑dimethyl substitution provides a distinct lipophilicity profile compared to non‑methylated and mono‑methylated analogs . These properties make it a suitable building block for fragment‑based screening libraries and lead‑optimization programs where fine‑tuning solubility and lipophilicity is critical for achieving favorable ADMET profiles.

Scaffold‑Hopping for Improved Pharmacokinetics

Oxa‑spirocyclic analogues of terazosin have demonstrated prolonged in vivo antihypertensive activity, suggesting that oxa‑spirocycles can confer extended duration of action relative to parent drug scaffolds [1]. For programs seeking to replace metabolically labile or poorly soluble carba‑spirocyclic cores, 5',5'‑dimethyl‑3‑oxaspiro[bicyclo[5.1.0]octane‑4,3'‑oxolane] offers a structurally defined, commercially available building block with established purity benchmarks (95%) for SAR exploration.

Synthetic Methodology & Spirocyclic Probe Development

The compound’s fully saturated, sp3‑rich architecture and chiral spiro center make it a valuable substrate for developing and testing new synthetic methods (e.g., stereoselective spirocyclization, late‑stage functionalization) and for use as a conformational probe in structural biology. It is available at a purity (95%) comparable to its closest analogs , ensuring reproducibility in method‑development studies.

Quote Request

Request a Quote for 5',5'-Dimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,3'-oxolane]

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.